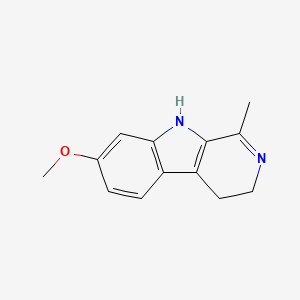

Harmaline

Description

This compound is a natural product found in Passiflora phoenicia, Daphnia pulex, and other organisms with data available.

A beta-carboline alkaloid isolated from seeds of PEGANUM.

Properties

IUPAC Name |

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERZNCLIYCABFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Record name | harmaline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Harmaline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041038 | |

| Record name | Harmaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harmaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble in water, alcohol, ether; quite soluble in hot alcohol, dilute acids, Soluble in chloroform, pyridine | |

| Record name | SID11533026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HARMALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic bipyramidal prisms, tablets from methanol, rhombic octahedra from ethanol | |

CAS No. |

304-21-2 | |

| Record name | Harmaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | harmaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Harmaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN58I4TOET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HARMALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Harmaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229-231 °C, 250 - 251 °C | |

| Record name | HARMALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Harmaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Harmaline

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Harmaline is a naturally occurring β-carboline alkaloid found in plants such as Peganum harmala (Syrian Rue) and Banisteriopsis caapi. It is a compound of significant interest due to its potent psychoactive effects and its central role in the pharmacology of the traditional Amazonian psychedelic brew, ayahuasca. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pharmacological activity. The primary mechanism is the reversible inhibition of monoamine oxidase A (MAO-A), which leads to increased synaptic concentrations of monoamine neurotransmitters. Additionally, this compound interacts with a range of other molecular targets, including voltage-gated ion channels and various neurotransmitter receptors. This document details these interactions, presents quantitative binding and inhibition data, outlines relevant experimental protocols, and provides visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Reversible Inhibition of Monoamine Oxidase A (MAO-A)

The most well-characterized mechanism of action for this compound is its potent and selective reversible inhibition of monoamine oxidase A (MAO-A)[1][2][3]. MAO-A is a mitochondrial enzyme responsible for the oxidative deamination and subsequent degradation of key monoamine neurotransmitters, including serotonin (B10506), norepinephrine, and dopamine[4][5].

By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and an increase in their synaptic availability[4][5]. This elevation of monoaminergic tone is central to this compound's psychoactive effects and its ability to render orally administered N,N-dimethyltryptamine (DMT) active by preventing its first-pass metabolism by MAO-A in the gut and liver[1][2][6]. This compound's inhibition is reversible, which distinguishes it from irreversible MAOIs and may contribute to a more favorable safety profile, particularly concerning the risk of hypertensive crisis from tyramine-rich foods[1].

Caption: Signaling pathway of MAO-A inhibition by this compound.

Quantitative Data: MAO-A Inhibition

The potency of this compound as an MAO-A inhibitor has been quantified in various studies. It demonstrates high affinity and low nanomolar inhibition constants.

| Parameter | Value | Species/System | Reference |

| K_i_ | 48 nM | Purified Human MAO-A | [7] |

| IC_50_ | 2.5 - 33 nM | Not Specified | [1] |

| IC_50_ (MAO-B) | 100,000 nM | Not Specified | [1] |

Note: The high IC_50 value for MAO-B highlights this compound's selectivity for the MAO-A isoform._

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol describes a representative fluorometric method for determining the IC_50_ value of this compound for MAO-A.

1. Materials:

-

Human recombinant MAO-A enzyme

-

Tyramine (B21549) (MAO substrate)

-

This compound (test inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Detection Reagents: Amplex® Red and horseradish peroxidase (HRP)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = ~535/587 nm)

2. Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

-

Enzyme & Inhibitor Pre-incubation: In each well of the 96-well plate, add the MAO-A enzyme solution. Add the this compound dilutions to the respective wells. For control wells (100% activity), add an equivalent volume of DMSO. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing the substrate (Tyramine), Amplex Red, and HRP in the assay buffer. Add this mix to all wells to start the enzymatic reaction. The MAO-A-catalyzed deamination of tyramine produces hydrogen peroxide (H₂O₂), which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

-

Signal Detection: Immediately place the plate in a fluorescence reader. Measure the increase in fluorescence over time (kinetic mode) at 37°C for 30-60 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the fluorescence vs. time curve) for each concentration of this compound.

-

Normalize the rates against the control (no inhibitor) to determine the percentage of inhibition.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC_50_ value by fitting the data to a four-parameter logistic curve.

-

Caption: Experimental workflow for an in vitro MAO-A inhibition assay.

Secondary Mechanisms of Action

Beyond MAO-A inhibition, this compound modulates the activity of several other critical neurological targets, contributing to its complex pharmacological profile.

Modulation of Voltage-Gated Ion Channels

This compound has been shown to be a non-selective blocker of several types of voltage-gated ion channels, including sodium (Na_v_), potassium (K_v_), and calcium (Ca_v_) channels[8]. This action can significantly alter neuronal excitability and neurotransmitter release. Inhibition of these channels generally leads to a reduction in neuronal firing. The blockade of the Na_v_1.7 channel, which is crucial for pain perception, suggests a potential analgesic mechanism[9][10][11].

Caption: this compound's inhibitory action on voltage-gated ion channels.

| Target Channel | Parameter | Value | Species/System | Reference |

| Voltage-Gated Ca²⁺ Channels (I_Ca(V)) | IC_50 | 100.6 µM | Rat Dorsal Root Ganglion Neurons | [8] |

| Voltage-Gated Na⁺ Channel (Na_v_1.7) | IC_50_ | 35.5 µM | CHO cells expressing human Na_v_1.7 | [9][10][11] |

This protocol outlines the whole-cell patch-clamp technique used to measure the effect of this compound on voltage-gated ion currents in cultured cells.

1. Materials:

-

Cultured cells expressing the ion channel of interest (e.g., CHO cells with Na_v_1.7, or primary neurons).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries for pulling micropipettes.

-

External solution (e.g., Tyrode's solution) and Internal solution (containing ions appropriate for the current being measured, e.g., CsF for sodium currents).

-

This compound stock solution.

-

Perfusion system for drug application.

2. Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull a glass capillary to a fine point (tip resistance ~2-5 MΩ when filled with internal solution).

-

Seal Formation: Under the microscope, carefully approach a target cell with the micropipette. Apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, achieving electrical and cytoplasmic access to the cell interior.

-

Current Recording: Apply a series of voltage steps (a "voltage protocol") using the amplifier to activate the voltage-gated channels. Record the resulting ionic currents flowing across the cell membrane. Establish a stable baseline recording.

-

Drug Application: Perfuse the external solution containing a known concentration of this compound over the cell.

-

Effect Measurement: Repeat the voltage protocol during and after this compound application to record changes in the current amplitude and kinetics.

-

Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition for various this compound concentrations to generate a dose-response curve and determine the IC_50_ value.

Interaction with Neurotransmitter Receptors

This compound also binds to several neurotransmitter receptors, although generally with lower affinity than its primary target, MAO-A. These interactions may nevertheless contribute to its overall pharmacological effects.

-

Serotonin Receptors: this compound displays weak but significant affinity for the 5-HT_2A_ and 5-HT_2C_ receptors[1]. However, in vitro studies suggest it does not activate the 5-HT_2A_ receptor, indicating it may act as an antagonist or have more complex modulatory effects[1][5].

-

Imidazoline (B1206853) Receptors: this compound shows high affinity for the I₂ imidazoline receptor subtype[1]. The functional consequence of this binding is an area of ongoing research but may be related to the regulation of monoamine levels and neuroprotection.

-

Acetylcholinesterase: Some studies indicate that this compound can inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine[12][13][14]. This could lead to increased cholinergic activity.

| Target | Parameter | Value | Species/System | Reference |

| Imidazoline I₂ Receptor | K_i_ | 22 nM | Human | [1] |

| Serotonin 5-HT_2A_ Receptor | K_i_ | 42.5 µM | Not Specified | [15] |

| Serotonin Transporter (SERT) | K_i_ | >10,000 nM | Not Specified | [1] |

| Dopamine Receptors (D₁-D₅) | K_i_ | >10,000 nM | Human/Rat | [1] |

| Norepinephrine Transporter (NET) | K_i_ | 3,260 nM | Not Specified | [1] |

Summary of Mechanisms

The mechanism of action of this compound is multifaceted. Its primary and most potent action is the reversible inhibition of MAO-A. This leads to a significant increase in the synaptic levels of serotonin, norepinephrine, and dopamine, which is the principal driver of its psychoactive and physiological effects. Superimposed on this primary mechanism are several secondary actions, including the blockade of voltage-gated ion channels and interactions with a variety of neurotransmitter receptors. These secondary actions, while less potent, likely contribute to the nuanced pharmacological and behavioral profile of this compound.

Caption: Logical overview of this compound's multifaceted mechanism of action.

Conclusion

For researchers and drug development professionals, understanding this compound's polypharmacology is crucial. While its potent MAO-A inhibition is the cornerstone of its activity, particularly in the context of ayahuasca, its effects on ion channels and various receptors cannot be overlooked. These secondary interactions may present opportunities for developing novel therapeutics for neurological and psychiatric disorders, such as depression or neurodegenerative diseases, while also informing the safety assessment of this compound-containing preparations. Further research is warranted to fully elucidate the functional consequences of these secondary targets and their contribution to the overall therapeutic and psychoactive profile of this complex alkaloid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Harmine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | C13H14N2O | CID 3564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synergistic antidepressant- and anxiolytic-like effects of this compound along with cinanserin in acute restraint stress-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

- 7. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of voltage-gated channel currents by this compound and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Plant Alkaloid this compound Blocks the Voltage-Gated Sodium Channel Nav1.7: A Study Using an Automated Patch-Clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids this compound and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]

- 13. Exposure Characteristics of the Analogous β-Carboline Alkaloids this compound and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analogous β-Carboline Alkaloids this compound and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioral and biochemical evidence for a nonessential 5-HT2A component of the ibogaine-induced discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Extraction of Harmaline from Peganum harmala

This technical guide provides a comprehensive overview of harmaline, a naturally occurring β-carboline alkaloid, with a primary focus on its principal source, Peganum harmala (Syrian rue). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental extraction protocols, and visualizations of relevant biological pathways and workflows.

Natural Sources of this compound

This compound is a fluorescent psychoactive alkaloid belonging to the harmala alkaloid group.[1] While it is found in several plant species, its most significant and commercially viable source is the seeds of Peganum harmala, a perennial herb native to the Mediterranean region, Central Asia, and parts of North Africa.[2][3] The total harmala alkaloid content in Peganum harmala seeds can range from 2% to as high as 7% of the dry weight, with this compound being one of the most abundant.[4][5]

Other natural sources of harmala alkaloids, including this compound, though typically in lower concentrations, include the South American vine Banisteriopsis caapi (a key ingredient in the ceremonial beverage ayahuasca), various species of Passiflora (passionflower), and even tobacco leaves and coffee beans.[5][6]

The concentration of this compound varies significantly across the different anatomical parts of the Peganum harmala plant. The seeds and roots are the primary repositories of these alkaloids.[7][8] Quantitative analysis via High-Performance Liquid Chromatography (HPLC) has demonstrated that the seeds contain the highest concentration of this compound.[7] Stems and leaves contain significantly lower levels, while flowers are reported to have a near absence of these compounds.[7][9]

Data Presentation: Quantitative Analysis of Harmala Alkaloids in Peganum harmala

The following table summarizes the quantitative distribution of this compound and the related alkaloid harmine (B1663883) in various parts of the Peganum harmala plant, as determined by HPLC analysis.

| Plant Part | This compound Content (% by dry weight) | Harmine Content (% by dry weight) | Total Alkaloids (% by dry weight) |

| Seeds | 2.87%[7] - 3.0%[10] | 0.465%[11] - 2.11%[12] | 2.5% - 7.68%[4][11] |

| Roots | Not typically abundant | 0.69%[7] | Up to 2%[8] |

| Stems | Not detected[7] | 0.017%[7] | Low[7] |

| Leaves | 0.0006%[7] | 0.0008%[7] | Very Low[7] |

| Flowers | Absent[7][9] | Absent | Absent[7][9] |

Extraction of this compound from Peganum harmala Seeds

The extraction of this compound from Peganum harmala seeds is primarily achieved through acid-base extraction techniques. This method leverages the alkaline nature of this compound, which forms a salt in an acidic solution and precipitates as a free base in an alkaline solution. The general workflow involves defatting the seed material, followed by an acidic extraction to solubilize the alkaloids, and then basification to precipitate the alkaloids, which are subsequently collected and purified.

The efficiency of extraction can vary based on the solvents and bases used in the protocol. The following table presents yields from different extraction methodologies.

| Organic Solvent | Aqueous Base | Yield of Crude Alkaloids (from ~10g of seeds) |

| Chloroform | 1M Sodium Hydroxide (NaOH) | 0.2507 g[13] |

| Ethyl Acetate (B1210297) | Sodium Bicarbonate (NaHCO₃) | 0.2972 g[13] |

| Ethyl Acetate | 1M Sodium Hydroxide (NaOH) | 0.2909 g[13] |

A more advanced technique, pH-zone-refining counter-current chromatography, has been shown to yield highly pure this compound and harmine from a crude extract. From 1.2 g of crude extract, this method yielded 325 mg of this compound with a purity of over 96%.[14]

Experimental Protocols

Below are detailed methodologies for key extraction experiments cited in the literature. These protocols are intended for a professional laboratory setting with appropriate safety measures.

This method is identified as a relatively nontoxic and efficient procedure for obtaining free base harmala alkaloids.[13][15]

Materials and Reagents:

-

Peganum harmala (Syrian Rue) seeds

-

Coffee grinder or mill

-

Beakers

-

Stir plate and stir bar

-

Buchner funnel and Whatman 4 filter paper

-

Separatory funnel

-

Rotary evaporator

-

Acetic acid solution (30g of acetic acid per liter of water)

-

Petroleum ether

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

Procedure:

-

Grinding: Grind approximately 10g of Peganum harmala seeds into a fine powder.[13]

-

Acidification: In a beaker, add 50mL of the acetic acid solution to the ground seed powder. Stir the mixture on a stir plate for five minutes at a low speed.[13]

-

Filtration: Filter the mixture using a Buchner funnel to separate the solid plant material from the acidic solution containing the alkaloid salts. Wash the filtered plant material twice with an additional 10mL of the acetic acid solution to ensure maximum recovery.[13]

-

Defatting: Transfer the filtrate to a separatory funnel. Add 50mL of petroleum ether and 50mL of ethyl acetate to remove organic impurities. Gently mix by inverting the funnel, allow the layers to separate, and then drain the lower aqueous layer into a clean beaker for later use.[13]

-

Basification and Extraction: Return the aqueous solution to the separatory funnel. Slowly add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8), which will cause the free base alkaloids to precipitate. Add 50mL of ethyl acetate to the funnel. Mix gently by inversion to extract the alkaloids into the organic layer.

-

Separation: Allow the layers to separate. The upper organic layer, now containing the harmala alkaloids, is collected. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the yield.

-

Evaporation: Combine the organic extracts and evaporate the ethyl acetate using a rotary evaporator. The resulting solid precipitate is the crude harmala alkaloid extract, primarily containing this compound and harmine.[13]

This protocol involves an initial defatting step followed by extraction with an acidified methanol (B129727) solution.

Materials and Reagents:

-

Powdered Peganum harmala seeds

-

Conical flask

-

Hexane

-

5% Hydrochloric Acid (HCl)

-

60% Methanol (MeOH)

-

Hot plate

-

Centrifuge

Procedure:

-

Defatting: Place 30g of powdered seeds in a conical flask and add 65mL of hexane. Stir for 30 minutes to remove fats and lipids, then filter to separate the seed residue.[16]

-

Acidic Methanol Extraction: To the defatted seed residue, add 120mL of a solution containing 5% HCl and 60% MeOH. Heat the mixture on a hot plate at 50°C for 30 minutes with stirring.[16]

-

Separation: Centrifuge the extract and collect the supernatant (the filtrate), which contains the harmala alkaloid hydrochlorides.[16] Further purification steps, such as basification and solvent extraction as described in Protocol 1, can then be applied to isolate the free base alkaloids.

Visualization of Workflows and Signaling Pathways

The following diagram illustrates the generalized workflow for the acid-base extraction of this compound from Peganum harmala seeds.

This compound's primary pharmacological mechanism of action is as a potent and reversible inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic concentration of these neurotransmitters, which is believed to be the basis for its psychoactive and antidepressant effects.[1][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 6. Harmine Guide: Effects, Benefits, Risks, and Legality [acslab.com]

- 7. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oamjms.eu [oamjms.eu]

- 9. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo activities of Peganum harmala extract against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. ajuronline.org [ajuronline.org]

- 14. Separation and purification of harmine and this compound from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Synergistic antidepressant- and anxiolytic-like effects of this compound along with cinanserin in acute restraint stress-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Beta-Carboline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacological properties of beta-carboline alkaloids, a diverse class of indole (B1671886) alkaloids with a wide range of biological activities. This document details their mechanisms of action, quantitative data on their potency, and the experimental protocols used to elucidate their effects.

Introduction to Beta-Carboline Alkaloids

Beta-carboline alkaloids are naturally occurring and synthetic compounds characterized by a tricyclic pyrido[3,4-b]indole skeleton.[1] They are found in various plants, such as Peganum harmala and Banisteriopsis caapi, and have been identified in foodstuffs and even mammalian tissues.[2][3] The unique structure of beta-carbolines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects, including neuropharmacological, anti-inflammatory, and anticancer activities.[4][5]

Core Pharmacological Properties

Neuropharmacological Effects: Monoamine Oxidase (MAO) Inhibition

A primary and well-studied pharmacological property of many beta-carboline alkaloids is the inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine.[6] By inhibiting MAO, beta-carbolines can increase the levels of these neurotransmitters in the brain, which is believed to contribute to their antidepressant and psychoactive effects.[6] Many beta-carbolines are reversible and competitive inhibitors, with some showing selectivity for either MAO-A or MAO-B.[7][8]

Receptor Interactions

Beta-carboline alkaloids have been shown to interact with various neurotransmitter receptors in the central nervous system, although their affinities can vary significantly depending on the specific alkaloid and its substitution patterns.

-

Serotonin Receptors (5-HT): Several beta-carbolines bind to 5-HT2A and 5-HT2C receptors, which may contribute to their hallucinogenic properties.[9][10] The affinity is influenced by the degree of saturation of the pyridyl ring and the presence of substituents.[9][10] Some synthetic derivatives have shown high affinity for specific 5-HT receptor subtypes, such as 5-HT7.[11]

-

Dopamine Receptors (D): The affinity of beta-carbolines for dopamine D2 receptors is generally low.[9]

-

Benzodiazepine (B76468) Receptors: With some exceptions, most beta-carbolines exhibit little to no affinity for benzodiazepine receptors.[5][9]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of beta-carboline derivatives against various cancer cell lines.[12][13][14] Their mechanisms of action are multifactorial and include:

-

DNA Intercalation and Topoisomerase Inhibition: Beta-carbolines can insert themselves into the DNA helix and inhibit topoisomerase enzymes, leading to disruption of DNA replication and transcription in cancer cells.

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: Beta-carboline derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[13]

-

Inhibition of Signaling Pathways: As detailed below, they can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.

Anti-inflammatory Effects

Beta-carboline alkaloids possess significant anti-inflammatory properties. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15] This is often achieved by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) and modulating signaling pathways like NF-κB.[15][16][17]

Quantitative Data Presentation

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of various beta-carboline alkaloids against different biological targets.

Table 1: Anticancer Activity of β-Carboline Derivatives (IC50 in µM)

| Compound | HepG2 (Liver) | A549 (Lung) | HL-60 (Leukemia) | SMMC-7721 (Liver) | MCF-7 (Breast) | SW480 (Colon) | Reference |

| Compound 9 | Potent | Potent | - | - | - | - | [14] |

| Compound 4 | Less Potent | - | - | - | - | - | [14] |

| Compound 10 | Less Potent | - | - | - | - | - | [14] |

| Hybrid 20a | - | 2.96 | - | - | 0.37 | - | [13] |

| Hybrid 20b | - | 3.09 | - | - | 1.70 | - | [13] |

| Hybrid 32a | 0.53 | - | - | 0.87 | 1.56 | - | [13] |

| Hybrid 41a | - | 8.78 | 3.24 | 15.03 | 8.05 | 11.01 | [13] |

| Dimer Comp1 | - | - | - | - | - | - | [18] |

| Dimer Comp2 | - | - | - | - | - | - | [18] |

Note: "Potent" and "Less Potent" are qualitative descriptions from the source. For specific IC50 values, please refer to the cited literature.

Table 2: Monoamine Oxidase (MAO) Inhibition by β-Carboline Alkaloids

| Compound | MAO-A Ki (nM) | MAO-B Ki (µM) | Reference |

| Harmine | 5 | - | [7] |

| 2-Methylharminium | 69 | - | [7] |

| 2,9-Dimethylharminium | 15 | - | [7] |

| Harmaline | 48 | - | [7] |

| Norharman | 1200 | 1.12 | [19] |

| Harman | 55.54 | - | [19] |

| Tetrahydro-β-carboline | 5 µM | - | [8] |

| 6-Methoxytetrahydro-β-carboline | 1 µM | - | [8] |

Table 3: Receptor Binding Affinities of β-Carboline Derivatives (Ki in nM)

| Compound | 5-HT7 | D1 | µ Opioid | Reference |

| Compound 15h | 294 | - | - | [11] |

| Analogue 17a | - | 536 | - | [11] |

| β-Carboline 15c | - | - | 494 | [11] |

Signaling Pathways Modulated by Beta-Carboline Alkaloids

Beta-carboline alkaloids exert their pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell survival, growth, and proliferation, and its overactivation is common in cancer. Beta-carboline alkaloids can inhibit this pathway, leading to decreased phosphorylation of key proteins like PI3K and AKT, ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by beta-carboline alkaloids.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), IKK is activated, leading to the degradation of IκBα and the translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes like iNOS. Beta-carboline alkaloids can suppress this pathway by inhibiting IKK activity.[20]

Caption: Suppression of the NF-κB signaling pathway by beta-carboline alkaloids.

iNOS Pathway in Macrophages

Beta-carboline alkaloids can inhibit the production of nitric oxide (NO) in macrophages stimulated with LPS. They achieve this by downregulating the expression of the iNOS protein.[15][17] This effect is, at least in part, mediated by the inhibition of the NF-κB pathway as described above.

Caption: Experimental workflow for assessing iNOS pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of beta-carboline alkaloids.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

96-well plates

-

Cell culture medium

-

Beta-carboline compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the beta-carboline compounds and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]

-

If using a solubilizing solution other than DMSO, carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[22]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for PI3K/AKT Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Materials:

-

Cell culture dishes

-

Beta-carboline compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

-

Protocol:

-

Culture and treat cells with beta-carboline compounds as for the cell viability assay.

-

Lyse the cells with ice-cold RIPA buffer.[6]

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[23]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[6]

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a receptor.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors)

-

Unlabeled beta-carboline compounds

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Protocol:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled beta-carboline compound.[24][25]

-

Incubate the plate to allow binding to reach equilibrium.[24]

-

Separate the bound from free radioligand by rapid filtration through the filter plate.[26]

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.[24]

-

Determine the concentration of the beta-carboline compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the inhibitory effect of compounds on MAO-A and MAO-B activity.

-

Materials:

-

Human recombinant MAO-A and MAO-B or tissue homogenates

-

Substrate (e.g., kynuramine)

-

Beta-carboline compounds

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

HPLC system

-

-

Protocol:

-

Prepare a reaction mixture containing the MAO enzyme source, assay buffer, and varying concentrations of the beta-carboline inhibitor.[27]

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

Analyze the formation of the product from the substrate by HPLC.[27]

-

Calculate the percentage of inhibition for each concentration of the beta-carboline.

-

Determine the IC50 and subsequently the Ki value.

-

NF-κB Activation Assay (EMSA or Reporter Assay)

These assays are used to measure the activation of the NF-κB transcription factor.

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Treat cells (e.g., RAW 264.7 macrophages) with LPS in the presence or absence of beta-carboline compounds.[28]

-

Isolate nuclear extracts from the cells.

-

Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography. A decrease in the shifted band in the presence of the beta-carboline indicates inhibition of NF-κB DNA binding.

-

-

Reporter Gene Assay:

-

Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.[29]

-

Treat the transfected cells with LPS and the beta-carboline compounds.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity). A decrease in reporter activity indicates inhibition of NF-κB transcriptional activity.

-

Synthesis of β-Carboline Backbone via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing the tetrahydro-β-carboline core structure.[4][30]

-

General Protocol:

-

Dissolve a tryptamine (B22526) derivative and an aldehyde or ketone in a suitable solvent (e.g., a protic solvent or an ionic liquid).[4]

-

Add an acid catalyst (Brønsted or Lewis acid).[4]

-

Heat the reaction mixture to allow for the condensation and subsequent cyclization to form the tetrahydro-β-carboline.

-

The fully aromatic β-carboline can be obtained through subsequent oxidation of the tetrahydro-β-carboline intermediate.[2]

-

Caption: General scheme of the Pictet-Spengler reaction for β-carboline synthesis.

Conclusion

Beta-carboline alkaloids represent a promising class of compounds with a wide array of pharmacological properties. Their ability to interact with multiple biological targets, including enzymes, receptors, and signaling pathways, makes them attractive candidates for the development of new therapeutic agents for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of molecules. Further research should focus on elucidating the structure-activity relationships of these compounds to design more potent and selective derivatives with improved pharmacokinetic and safety profiles.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. sciforum.net [sciforum.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beta-Carbolines as selective monoamine oxidase inhibitors: in vivo implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of beta-carbolines at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of novel beta-carbolines with efficient DNA-binding capacity and potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppression of inducible nitric oxide synthase expression in RAW 264. 7 macrophages by two beta-carboline alkaloids extracted from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. broadpharm.com [broadpharm.com]

- 23. benchchem.com [benchchem.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Harmaline: A Technical and Historical Guide

Abstract

This technical guide provides a comprehensive historical account of the discovery, isolation, and initial characterization of harmaline, a key β-carboline alkaloid from Peganum harmala. It details the pioneering work of chemists in the 19th and early 20th centuries, outlining the experimental protocols of the era. This document includes quantitative data from historical analyses, the elucidation of this compound's chemical structure, and its first laboratory synthesis. Methodologies are presented to offer a deeper understanding of the scientific processes of the time, and logical workflows are visualized to illustrate the progression of this significant phytochemical discovery.

Introduction

This compound (7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole) is a fluorescent psychoactive alkaloid with a significant history of traditional use and scientific investigation.[1] It is predominantly found in the seeds of Peganum harmala (Syrian rue), a plant with a long history in traditional medicine across the Middle East and Central Asia.[1][2] this compound is a potent reversible inhibitor of monoamine oxidase A (MAO-A), a property that underpins its psychoactive effects and its use in traditional psychoactive preparations like ayahuasca.[3][4] This document traces the scientific journey of this compound from its first extraction to its chemical synthesis, providing a technical overview for the scientific community.

Initial Discovery and Isolation

The journey to isolate this compound began in the mid-19th century, a period of burgeoning interest in the chemical constituents of medicinal plants.

First Isolation by Goebel (1841)

Further Characterization by Fritzsche (1847)

J. Fritzsche, in 1847, conducted further investigations into the alkaloids of Peganum harmala. He isolated and named the related alkaloid harmine (B1663883).[1] His work helped to differentiate between the two major β-carboline alkaloids in the plant.

Early Chemical Characterization and Structural Elucidation

The determination of this compound's structure was a puzzle that spanned several decades, reflecting the evolution of organic chemistry.

Early Analytical Techniques

Initial characterization in the 19th and early 20th centuries relied on a limited set of analytical techniques:

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula by quantifying the percentages of carbon, hydrogen, and nitrogen. This was a cornerstone of structural elucidation at the time.

-

Melting Point Determination: The melting point of the isolated crystals served as a crucial criterion for purity.

-

Chemical Degradation: Chemists would break down the molecule into smaller, more easily identifiable fragments to piece together the parent structure.

Structure Determination (1919-1927)

The correct chemical structure of this compound was not fully elucidated until 1919, with further confirmation and the structure of the related alkaloid harmine being determined by Richard Helmuth Fredrick Manske and colleagues in 1927.[1] This work involved a combination of degradation studies and the burgeoning use of spectroscopic methods.

First Laboratory Synthesis (1927)

The first total synthesis of this compound was a significant achievement, confirming its proposed structure.

The Manske, Perkin, and Robinson Synthesis

In 1927, Richard Helmuth Fred Manske, William Henry Perkin Jr., and Robert Robinson published the first successful synthesis of this compound.[1][5] This multi-step synthesis was a landmark in alkaloid chemistry and provided unequivocal proof of the structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the key historical experiments, reconstructed based on the techniques available at the time.

Reconstructed Protocol for the Isolation of this compound (circa 1841)

This protocol is a plausible reconstruction of the acid-base extraction method likely used by Goebel.

-

Maceration and Defatting: Powdered Peganum harmala seeds (100 g) were first macerated with a non-polar solvent like petroleum ether to remove fats and oils.

-

Acidic Extraction: The defatted seed powder was then extracted with dilute acid (e.g., 5% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

Basification: The acidic aqueous extract was filtered and then made alkaline by the addition of a base such as sodium carbonate or ammonia. This deprotonated the alkaloid salts, causing the free-base alkaloids to precipitate out of the solution.

-

Organic Solvent Extraction: The precipitated alkaloids were then extracted into an immiscible organic solvent like chloroform (B151607) or ether.

-

Crystallization: The organic solvent was evaporated to yield a crude alkaloid mixture. This compound could then be purified from this mixture by fractional crystallization, likely from ethanol.

dot

Caption: Reconstructed workflow for the 19th-century isolation of this compound.

Protocol for the First Synthesis of this compound (Manske, Perkin, and Robinson, 1927)

The synthesis of this compound by Manske, Perkin, and Robinson was a multi-step process. While the full, detailed reaction conditions from the original paper are extensive, a high-level overview of the synthetic pathway is as follows:

-

Preparation of the Tryptamine (B22526) Derivative: The synthesis started with the preparation of a suitably substituted tryptamine precursor.

-

Pictet-Spengler Reaction: This key step involved the condensation of the tryptamine derivative with an aldehyde to form the β-carboline ring system.

-

Functional Group Manipulations: Subsequent steps involved the introduction and modification of functional groups to arrive at the final structure of this compound.

dot

Caption: High-level overview of the first synthesis of this compound (1927).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, both from a modern perspective and what would have been determined historically.

Table 1: Physicochemical Properties of this compound

| Property | Modern Value | Historical Determination Method (Early 20th Century) |

| Molecular Formula | C₁₃H₁₄N₂O | Elemental Combustion Analysis |

| Molar Mass | 214.27 g/mol | Calculated from Elemental Composition |

| Melting Point | 232-234 °C | Capillary Melting Point Apparatus |

| Appearance | Yellowish prisms | Visual Inspection |

Table 2: Historical Elemental Analysis Data (Theoretical)

| Element | Percentage (%) |

| Carbon | 72.87 |

| Hydrogen | 6.59 |

| Nitrogen | 13.07 |

| Oxygen | 7.47 |

Early Pharmacological Insights

Early investigations into the pharmacological effects of this compound were primarily descriptive. Its psychoactive properties were noted, and it was observed to induce tremors in animal studies. The understanding of its mechanism of action was rudimentary. The concept of enzyme inhibition was in its infancy, and the discovery of monoamine oxidase and its role in neurotransmitter metabolism would come later. Early hypotheses likely centered on a direct action on the central nervous system.

dot

Caption: Early hypothesized mechanism of this compound's action.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the history of natural products chemistry. The work of Goebel, Fritzsche, Manske, Perkin, and Robinson, using the analytical tools of their time, laid the foundation for our current understanding of this important β-carboline alkaloid. This historical perspective not only highlights the ingenuity of these early scientists but also provides a valuable context for contemporary research into the pharmacology and therapeutic potential of this compound and related compounds.

References

- 1. Harmine - Wikipedia [en.wikipedia.org]

- 2. Innovative spectrofluorometric method for determination of this compound and harmine in different matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Metabolic pathways of the psychotropic-carboline alkaloids, this compound and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. I.—Harmine and this compound. Part IX. A synthesis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Unveiling the Glow: A Technical Guide to the Fluorescence Properties of Harmaline for Advanced Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescence characteristics of harmaline, a naturally occurring β-carboline alkaloid. Renowned for its potent biological activities, this compound also possesses distinct fluorescent properties that make it a valuable tool for researchers in various fields, including drug development and cellular analysis. This document provides a comprehensive overview of its spectral characteristics, factors influencing its fluorescence, detailed experimental protocols for its detection, and visualizations of its interaction with key signaling pathways.

Core Fluorescence Properties of this compound

This compound exhibits strong intrinsic fluorescence, a characteristic that is highly sensitive to its molecular environment. This sensitivity can be harnessed for various detection and analytical applications. The core fluorescence properties are summarized below.

Spectral Characteristics

The excitation and emission spectra of this compound are key to its detection. While the exact maxima can shift based on the solvent and local environment, typical values are presented in the table below.

| Property | Wavelength (nm) | Solvent/Condition |

| Excitation Maximum (λex) | ~365 | General |

| 285 | For synchronous fluorescence | |

| Emission Maximum (λem) | ~483 | General[1] |

| 400 | After excitation at 285 nm[2] |

Note: The significant Stokes shift (the difference between excitation and emission maxima) is advantageous for minimizing self-absorption and improving detection sensitivity.

Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. While a definitive quantum yield for pure this compound in various solvents is not extensively reported in the literature, a study on an aqueous extract of Peganum harmala, a primary source of this compound, reported a remarkably high quantum yield of 75.6%. This indicates that this compound is a highly efficient fluorophore.

Factors Influencing this compound Fluorescence

The fluorescence of this compound is not static and can be significantly influenced by its immediate surroundings. Understanding these factors is crucial for developing robust detection assays.

Solvent Effects

The polarity and composition of the solvent can alter the fluorescence intensity and spectral position of this compound. Methanol (B129727) has been identified as a suitable solvent for the quantitative analysis of this compound, providing stable and reproducible fluorescence measurements.[2] In contrast, the presence of water can lead to quenching of fluorescence intensity.

pH Dependence

The fluorescence of this compound is pH-sensitive. The β-carboline structure contains a pyridine-like nitrogen atom that can be protonated in acidic conditions, and a pyrrolic nitrogen that can be deprotonated in basic environments.[2] These changes in the ionization state of the molecule can affect its electronic structure and, consequently, its fluorescence properties.

Quenching Effects

Fluorescence quenching, the decrease in fluorescence intensity, can occur due to various molecular interactions. A notable example is the quenching of this compound fluorescence in the presence of hemoglobin. This interaction, likely due to the formation of a complex, can be utilized to study the binding of this compound to proteins.

Experimental Protocols for this compound Detection

Accurate and reproducible measurement of this compound fluorescence requires standardized experimental protocols. Below are detailed methodologies for spectrofluorometric analysis and a more advanced technique for resolving its signal from interfering fluorophores.

Standard Spectrofluorometric Analysis of this compound

This protocol outlines the fundamental steps for measuring the fluorescence of this compound using a standard spectrofluorometer.

1. Materials and Reagents:

- This compound standard (Sigma-Aldrich or equivalent)

- Methanol (HPLC grade)

- Phosphate (B84403) buffer (pH 7.4)

- Quartz cuvettes (1 cm path length)

- Spectrofluorometer

2. Instrument Settings:

- Excitation Wavelength: 365 nm

- Emission Wavelength Range: 400 - 600 nm

- Excitation and Emission Slit Widths: 5 nm (adjustable based on signal intensity)

- Scan Speed: 200 nm/min

- Detector Voltage: Optimized for signal-to-noise ratio without saturation.

3. Sample Preparation:

- Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

- From the stock solution, prepare a series of working standards in the desired solvent (e.g., methanol or phosphate buffer) to generate a calibration curve. Concentrations should typically range from the low ng/mL to the µg/mL level.

- For biological samples, perform an appropriate extraction to isolate this compound and dissolve the final extract in the chosen solvent.

4. Measurement Procedure:

- Calibrate the spectrofluorometer using a standard reference material if necessary.

- Measure the fluorescence of a blank solution (solvent only) to establish the baseline.

- Measure the fluorescence emission spectra of the this compound standards and samples.

- Record the fluorescence intensity at the emission maximum (~483 nm).

5. Data Analysis:

- Subtract the blank fluorescence intensity from all measurements.

- Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.

- Determine the concentration of this compound in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

Synchronous Fluorescence Spectroscopy for Resolving Overlapping Spectra

This compound often co-exists with its structural analog, harmine (B1663883), which has an overlapping fluorescence spectrum. Synchronous fluorescence spectroscopy (SFS) is a powerful technique to resolve their individual signals.

1. Principle:

- In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). This results in a simplified and narrowed fluorescence spectrum.

2. Optimized SFS Parameters for this compound and Harmine:

- Δλ: 50 nm[2]

- Excitation Wavelength Scan Range: Varies depending on the instrument, but should cover the excitation range of both compounds.

3. Procedure:

- Prepare samples as described in the standard protocol. The inclusion of hydroxypropyl-β-cyclodextrin in the sample solution can further enhance the spectral resolution between this compound and harmine.[3]

- Record the synchronous fluorescence spectra of the samples.

- By applying a first-derivative mathematical transformation to the synchronous spectra, the individual peaks for this compound and harmine can be clearly distinguished and quantified at approximately 419 nm and 456 nm, respectively.[3]

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for this compound fluorescence detection and its known interactions with cellular signaling pathways.

Applications in Research and Drug Development

The distinct fluorescence of this compound opens up a range of applications for researchers:

-

Quantitative Analysis: Its strong fluorescence allows for sensitive and accurate quantification in various matrices, including biological fluids and plant extracts.

-

Cellular Imaging: this compound can be used as a fluorescent probe to visualize its uptake and distribution within cells, providing insights into its mechanisms of action.

-

Binding Studies: Changes in its fluorescence upon interaction with biomolecules like proteins and DNA can be used to study binding affinities and kinetics.

-

High-Throughput Screening: The fluorescence properties of this compound are amenable to high-throughput screening assays for identifying potential drug candidates that interact with its targets.

Conclusion

This compound's inherent fluorescence is a powerful asset for its study and application in scientific research. By understanding its spectral properties, the factors that modulate its fluorescence, and by employing appropriate analytical techniques, researchers can leverage this natural glow for sensitive detection and to gain deeper insights into its biological roles. This technical guide provides a solid foundation for professionals in drug development and other scientific disciplines to effectively utilize the fluorescence of this compound in their research endeavors.

References

- 1. ajuronline.org [ajuronline.org]

- 2. Innovative spectrofluorometric method for determination of this compound and harmine in different matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovative spectrofluorometric method for determination of this compound and harmine in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Harmala Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of harmala alkaloids, a class of β-carboline compounds with significant pharmacological interest, primarily found in plants such as Peganum harmala (Syrian rue). This document details the enzymatic steps, intermediate compounds, and regulatory aspects of the pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Introduction to Harmala Alkaloids

Harmala alkaloids, including the prominent members harmine (B1663883), harmaline, harman, and harmalol, are naturally occurring β-carboline compounds.[1] They are known for their wide range of pharmacological activities, including monoamine oxidase (MAO) inhibition, and have been traditionally used in various cultural and medicinal practices.[1][2] Understanding their biosynthesis is crucial for metabolic engineering efforts to enhance their production in plants or heterologous systems, as well as for the synthesis of novel derivatives with improved therapeutic properties.

The Core Biosynthetic Pathway

The biosynthesis of harmala alkaloids originates from the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions, including decarboxylation, a Pictet-Spengler type condensation, and subsequent modifications such as hydroxylation, methylation, and oxidation. While the initial steps are relatively well-understood, the enzymes catalyzing the later stages in Peganum harmala are still under investigation.

From L-Tryptophan to Tryptamine (B22526)

The committed step in the biosynthesis of harmala alkaloids is the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3][4]

-

Enzyme: Tryptophan Decarboxylase (TDC; EC 4.1.1.28)

-

Substrate: L-Tryptophan

-

Product: Tryptamine

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

Transcriptomic analysis of Peganum harmala has identified genes encoding for aromatic L-amino acid decarboxylases, which include TDC.[5][6]

Formation of the β-Carboline Skeleton: The Pictet-Spengler Reaction

The hallmark β-carboline structure of harmala alkaloids is formed through a Pictet-Spengler reaction. In this crucial step, tryptamine condenses with an aldehyde or a keto acid, followed by cyclization. While the precise enzyme, potentially a Pictet-Spengler synthase (PSS) , in Peganum harmala has not been fully characterized, this type of reaction is fundamental to the biosynthesis of many indole (B1671886) alkaloids. The carbonyl donor for this reaction in harmala alkaloid biosynthesis is believed to be a simple aldehyde or keto-acid.

Post-Pictet-Spengler Modifications: The Path to this compound and Harmine

Following the formation of the initial β-carboline intermediate, a series of modifications, including hydroxylation, methylation, and oxidation, lead to the various harmala alkaloids. The exact sequence and the enzymes involved in Peganum harmala are not definitively established, but a plausible pathway is outlined below.

-

Hydroxylation and Methylation: The β-carboline intermediate undergoes hydroxylation and subsequent O-methylation to introduce the methoxy (B1213986) group characteristic of harmine and this compound. Cytochrome P450 monooxygenases (CYPs) are strong candidates for the hydroxylation step.[7][8] Transcriptomic data from P. harmala has revealed a high number of transcripts for CYP82, a family of enzymes often involved in alkaloid biosynthesis.[5] The methylation is likely catalyzed by an O-methyltransferase (OMT).

-

Oxidation of this compound to Harmine: The final step in the biosynthesis of harmine is the oxidation of this compound. The enzyme responsible for this dehydrogenation in plants has not yet been identified, but it is a key step in determining the ratio of these two major alkaloids. In mammalian systems, cytochrome P450 enzymes have been shown to be involved in the metabolism of this compound, though not necessarily its oxidation to harmine.[7][8]

Quantitative Data on Harmala Alkaloid Biosynthesis

The concentration of harmala alkaloids and their precursors can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize available quantitative data from the literature.

| Plant Part | Harmine Content (% dry weight) | This compound Content (% dry weight) | Reference |

| Seeds | 2.02 - 4.3 | 2.87 - 5.6 | [1][9] |

| Roots | 0.69 - 67-74% of total alkaloids | - | [9][10] |

| Stems | 0.017 | Not detected | [9] |

| Leaves | 0.0008 | 0.0006 | [9] |

Note: The ranges in alkaloid content reflect variations reported across different studies and potential differences in plant chemotypes and analytical methods.

| Enzyme | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Organism | Reference |

| Tryptophan Decarboxylase (OpTDC2) | L-Tryptophan | 1.08 | 0.78 s⁻¹ (k_cat_) | Ophiorrhiza pumila | [4] |

| Cytochrome P450 2D6 (human) | This compound | 1.4 µM | 39.9 min⁻¹ (k_cat_) | Homo sapiens | [7] |

| Cytochrome P450 1A2 (human) | This compound | 13.3 µM | 12.3 min⁻¹ (k_cat_) | Homo sapiens | [7] |

| Cytochrome P450 2D6 (human) | Harmine | 7.4 µM | 29.7 min⁻¹ (k_cat_) | Homo sapiens | [7] |

| Cytochrome P450 1A2 (human) | Harmine | 14.7 µM | 9.2 min⁻¹ (k_cat_) | Homo sapiens | [7] |

Note: Enzyme kinetic data for the specific enzymes from Peganum harmala is limited. The data presented for TDC is from another plant species, and the cytochrome P450 data pertains to human enzymes involved in the metabolism of harmala alkaloids, which may offer insights into potential catalytic activities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of harmala alkaloid biosynthesis.

Extraction and Quantification of Harmala Alkaloids by HPLC

Objective: To extract and quantify harmine and this compound from Peganum harmala plant material.

Materials:

-

Dried and powdered Peganum harmala seeds

-

Hydrochloric acid (HCl)

-

Ammonia (B1221849) solution

-

HPLC grade acetonitrile (B52724) and water

-

Formic acid

-

Harmine and this compound standards

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Extraction:

-

Accurately weigh approximately 1 g of powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Acid-Base Purification:

-

Dissolve the dried extract in 10 mL of 1 M HCl.

-

Wash the acidic solution with 10 mL of dichloromethane three times to remove non-polar impurities.

-

Make the aqueous phase alkaline (pH 9-10) with ammonia solution.

-

Extract the alkaloids into 10 mL of dichloromethane three times.

-

Combine the dichloromethane fractions and evaporate to dryness.

-

-

HPLC Analysis:

-

Re-dissolve the purified extract in a known volume of the mobile phase (e.g., 1 mL).

-

Filter the solution through a 0.45 µm syringe filter.

-